D-5,6-Dehydrohomoleucine falls under the category of amino acids, specifically classified as a dehydro amino acid due to the presence of a double bond between the fifth and sixth carbon atoms in its structure. It is used primarily in the synthesis of peptides and proteins, contributing to the development of therapeutic agents and research tools in biological sciences.
The synthesis of D-5,6-Dehydrohomoleucine can be achieved through several methods, with two primary approaches being solid-phase peptide synthesis (SPPS) and solution-phase synthesis:
D-5,6-Dehydrohomoleucine has a distinct molecular structure characterized by:
The structure features:
This unique configuration allows D-5,6-Dehydrohomoleucine to participate in various chemical reactions, enhancing its utility in synthetic chemistry.
D-5,6-Dehydrohomoleucine can undergo several types of chemical reactions:
These reactions are critical for modifying D-5,6-Dehydrohomoleucine to create more complex molecules or to facilitate its incorporation into peptides.
D-5,6-Dehydrohomoleucine functions primarily as a building block in peptide synthesis. Its mechanism of action involves:
D-5,6-Dehydrohomoleucine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H21NO4 |
Molecular Weight | 243.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
These properties influence its behavior during synthesis and its application in various chemical environments.
D-5,6-Dehydrohomoleucine has diverse applications across multiple scientific fields:
The stereoselective construction of dehydrohomoleucine epimers relies on chiral auxiliaries and asymmetric carbon-carbon bond formations. Evans' oxazolidinone methodology enables precise control over the α-stereocenter during alkylation steps. A representative route involves the propionyl oxazolidinone derivative derived from (S)-phenylalanine. Enolization with dibutylboron triflate and diisopropylethylamine, followed by allylation, installs the C4 side chain with high diastereoselectivity (>25:1 dr). Subsequent cleavage of the auxiliary with lithium hydroperoxide yields the γ,δ-unsaturated carboxylic acid precursor. Davis' asymmetric Strecker reaction then establishes the α-amino center with enantiomeric excess exceeding 90% using chiral sulfinimine reagents. Critical to this approach is the in situ generation of α,β-unsaturated aldehyde intermediates, which undergo stereoselective cyanation. Hydrolysis of the resulting α-amino nitrile provides the target dehydroamino acid with defined (2S,4R) configuration [2] [4].
Table 1: Key Stereoselective Transformations in Dehydrohomoleucine Synthesis
Reaction Step | Reagents/Conditions | Stereoselectivity | Function |
---|---|---|---|
Allylation | Dibutylboron triflate, Diisopropylethylamine, Allyl bromide | >25:1 dr | Installs C4 alkene moiety |
Strecker Reaction | (R)- or (S)-tert-Butanesulfinamide, Ti(OEt)₄, TMSCN | 90-95% ee | Establishes α-amino center |
Oxazolidinone Cleavage | LiOH, H₂O₂, THF/H₂O | Quantitative | Liberates carboxylic acid functionality |
Integration of dehydrohomoleucine into peptides necessitates specialized Fluorenylmethyloxycarbonyl protection strategies. The Fluorenylmethyloxycarbonyl group is removed under mild basic conditions (20% piperidine in dimethylformamide), generating dibenzofulvene adducts that are efficiently washed away from the resin-bound peptide. For dehydrohomoleucine incorporation, backbone amide protection (e.g., 2,4-dimethoxybenzyl) is essential to suppress aspartimide formation during extended synthesis cycles. Pseudoproline dipeptide derivatives (e.g., Thr(ψ⁴⁵Me,Mepro)) mitigate chain aggregation in sequences containing multiple hydrophobic residues. Coupling of Fluorenylmethyloxycarbonyl-dehydrohomoleucine-OH employs phosphonium-based activators (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, 7-azabenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with ethyl cyanohydroxyiminoacetate in dimethylformamide, achieving >99.5% coupling efficiency per cycle as monitored by ninhydrin testing. Orthogonal side-chain protection of dehydrohomoleucine is unnecessary due to the inertness of its alkenyl moiety, simplifying resin cleavage. Final trifluoroacetic acid-mediated deprotection (2.5% water, 2.5% triisopropylsilane) preserves the β,γ-unsaturation while removing tert-butyl-based protecting groups from other residues [3] [7] [10].
Table 2: Fluorenylmethyloxycarbonyl-Solid-Phase Peptide Synthesis Parameters for Dehydrohomoleucine Incorporation
Parameter | Optimal Conditions | Purpose |
---|---|---|
Fluorenylmethyloxycarbonyl Deprotection | 20% piperidine/Dimethylformamide (2 × 5 min) | Temporary group removal |
Coupling Reagent | 7-azabenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/Ethyl cyanohydroxyiminoacetate | Minimizes racemization |
Backbone Protection | 2,4-Dimethoxybenzyl | Suppresses aggregation/aspartimide formation |
Cleavage Cocktail | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Preserves alkene during global deprotection |
Catalytic asymmetric hydrogenation of β,γ-unsaturated dehydroamino acid precursors provides direct access to enantiomerically enriched dehydrohomoleucine derivatives. Chiral rhodium complexes with bidentate phosphine ligands achieve exceptional stereocontrol. DuPhos-type ligands (e.g., (R,R)-1,2-Bis(phospholano)ethane) complexed with [Rh(cod)₂]BF₄ catalyze hydrogenation of tert-butyl (Z)-2-acetamidohexa-4,5-dienoate at 50°C under 10 bar H₂, affording the (R)-configured product in >99% enantiomeric excess and 50,000:1 substrate-to-catalyst ratio. Bisphosphonite ligands like (R,R)-Benzene-bridged dinaphthophosphonite exhibit complementary selectivity, yielding the (S)-isomer under similar conditions. Mechanistic studies reveal that enantioselectivity originates from preferential substrate binding via si-face coordination to the Rh(I) center in the trigonal bipyramidal transition state. For β-aryl-substituted analogues, TangPhos-Rh catalysts achieve 99.8% enantiomeric excess through steric differentiation of prochiral faces. Biscarbamate protection of the amino group (e.g., N,N-ditert-butoxycarbonyl) proves critical for suppressing imine tautomerization and ensuring high enantioselectivity in these transformations [4] [8].
Kinetic resolution using immobilized lipases enables practical access to both enantiomers of dehydrohomoleucine precursors. Candida antarctica lipase B (Novozym 435) catalyzes the enantioselective acetylation of racemic 2-amino-3-methylpent-4-enoic acid ethyl ester with vinyl acetate in toluene at 30°C. The (S)-amine remains unreacted (30% yield, 92% enantiomeric excess), while the (R)-acetamide derivative is obtained in 42% yield with 91% enantiomeric excess. Enantiomeric excess determination employs ³¹P nuclear magnetic resonance spectroscopy with (R)-tert-butylphenylphosphinothioic acid as a chiral solvating agent. Subsequent chemical transformations include acid hydrolysis of the acetyl group without racemization (2M hydrochloric acid, 60°C) to furnish enantiopure amino acids. Alternatively, Pseudomonas fluorescens lipase catalyzes the hydrolytic resolution of N-acetyl-DL-dehydrohomoleucine methyl ester in phosphate buffer (pH 7.0), yielding the (R)-acid with 88% enantiomeric excess. The enzymatic reactions proceed via acylation of the serine hydroxyl in the catalytic triad, with enantioselectivity governed by differential binding of enantiomers in the chiral pocket. Molecular dynamics simulations confirm that the (R)-isomer adopts a low-energy conformation favoring nucleophilic attack, while the (S)-isomer experiences steric repulsion with leucine residues at position 278 [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7